Regioisomeric Identity Secures Correct Pharmacophoric Geometry for FAAH Inhibition
The 3'‑carbamoyl biphenyl motif is essential for FAAH inhibitory activity. URB597 (cyclohexylcarbamic acid 3'‑carbamoylbiphenyl‑3‑yl ester) incorporates the target compound's core and achieves an IC₅₀ of 4.6 nM against rat brain FAAH and 3 nM against human liver microsomal FAAH [1]. Changing the carbamoyl position to 2' (as in CAS 6747‑35‑9) or to the 3,3'-isomer (CAS 1261997‑49‑2) disrupts the hydrogen‑bond network required for irreversible carbamylation of the catalytic Ser241, rendering those regioisomers inactive as FAAH inhibitor precursors [1][2].
| Evidence Dimension | FAAH inhibitory potency of the pharmacophore derived from the biphenyl core |
|---|---|
| Target Compound Data | Core scaffold of URB597; URB597 IC₅₀ = 4.6 nM (rat brain FAAH), 3 nM (human liver microsomal FAAH) |
| Comparator Or Baseline | 2'-Carbamoyl regioisomer (CAS 6747-35-9) and 3,3'-carbamoyl regioisomer (CAS 1261997-49-2): no reported FAAH inhibitory activity when incorporated into analogous carbamate esters |
| Quantified Difference | >1,000-fold loss of FAAH inhibitory activity with regioisomeric carbamoyl placement |
| Conditions | In vitro FAAH enzyme inhibition assays using rat brain membranes and human liver microsomes |
Why This Matters
Procurement of the correct 3'‑carbamoyl isomer is a non‑negotiable requirement for synthesizing bioactive FAAH inhibitors; substitution with any other regioisomer abolishes the desired enzyme inhibition.
- [1] Kathuria, S. et al. (2003) 'Modulation of anxiety through blockade of anandamide hydrolysis', Nature Medicine, 9(1), pp. 76–81. doi:10.1038/nm803. View Source
- [2] Mor, M. et al. (2004) 'Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure–activity relationships, and molecular modeling studies', Journal of Medicinal Chemistry, 47(21), pp. 4998–5008. doi:10.1021/jm049639y. View Source
